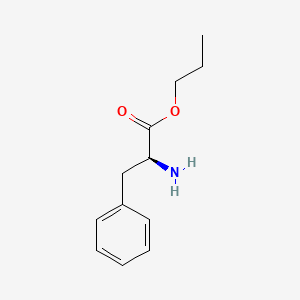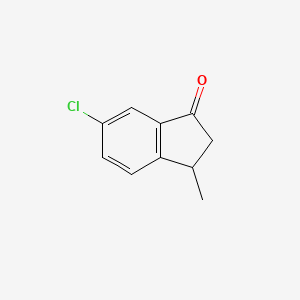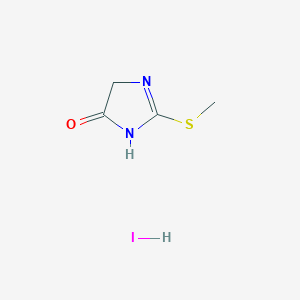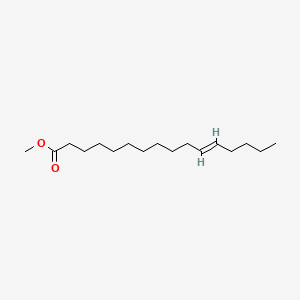
L-Phenylalanine, propyl ester
Descripción general
Descripción
L-Phenylalanine, propyl ester is an ester derivative of L-phenylalanine, an essential amino acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. L-Phenylalanine itself is a precursor to several important biomolecules, such as dopamine, norepinephrine, and melanin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Phenylalanine, propyl ester can be synthesized through esterification reactions. One common method involves the reaction of L-phenylalanine with propanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, propyl ester undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: L-phenylalanine and propanol.
Oxidation: Various oxidized phenylalanine derivatives.
Substitution: Ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-Phenylalanine, propyl ester has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of drug molecules and as a prodrug to enhance the bioavailability of L-phenylalanine.
Cosmetics: It is incorporated into formulations for skin care products due to its potential antioxidant properties.
Food Industry: It is used as a flavor enhancer and in the synthesis of artificial sweeteners.
Biological Research: It serves as a model compound in studies of ester hydrolysis and enzyme kinetics.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, propyl ester involves its hydrolysis to release L-phenylalanine and propanol. L-phenylalanine is then utilized in various metabolic pathways, including the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health .
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosine, propyl ester
- L-Tryptophan, propyl ester
- L-Histidine, propyl ester
Uniqueness
L-Phenylalanine, propyl ester is unique due to its specific role as a precursor to dopamine and norepinephrine, which are critical for brain function. Compared to other similar compounds, it has distinct applications in the pharmaceutical and food industries .
Propiedades
IUPAC Name |
propyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFRXVDPMWSCHZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-[(Tributylstannyl)oxy]quinoline](/img/structure/B3271436.png)





![2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3271489.png)


